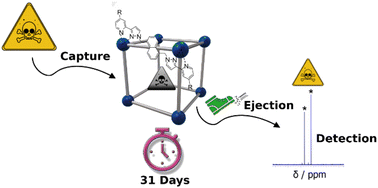The preservation of sarin and O,O′-diisopropyl fluorophosphate inside coordination cage hosts†
Dalton Transactions Pub Date: 2023-05-30 DOI: 10.1039/D3DT01378B
Abstract
The host–guest chemistry of O,O′-diisopropyl fluorophosphate (DFP), a phosphonofluoridate G-series chemical warfare agent simulant, was investigated in the presence of a number of octanuclear cubic coordination cage hosts. The aim was to demonstrate cage-catalysed hydrolysis of DFP at near neutral pH: however, two octanuclear coordination cages, HPEG (containing water-solubilising PEG groups) and HW (containing water-solubilising hydroxymethyl groups), were actually found to increase the lifetime of DFP in aqueous buffer solution (pH 8.7). Crystallographic analysis of DFP with a structurally related host cage revealed that DFP binds to windows in the cage surface, not in the internal cavity. The phosphorus–fluorine bond is directed into the cavity rather than towards the external environment, with the cage/DFP association protecting DFP from hydrolysis. Initial studies with the chemical warfare agent (CWA) sarin (GB) with HPEG cage in a buffered solution also showed a drastically reduced rate of hydrolysis for sarin when bound in the host cage. The ability of these cages to inhibit hydrolysis of these P–F bond containing organophosphorus guests, by encapsulation, may have applications in forensic sample preservation and analysis.

Recommended Literature
- [1] Studying the dynamic mechanism of transporting a single drug carrier-polyamidoamine dendrimer through cell membranes by force tracing†
- [2] Structure and luminescence properties of Eu2+ doped LuxSr2−xSiNxO4−x phosphors evolved from chemical unit cosubstitution
- [3] Student-centred active learning approaches to teaching quantum chemistry and spectroscopy: quantitative results from a two-year action research study
- [4] Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines†
- [5] Synthesis of CoFe2O4nanowire in carbon nanotubes. A new use of the confinement effect†
- [6] Spectroscopic signatures of single, isolated cancer cell nuclei using synchrotron infrared microscopy†
- [7] Zn2GeO4 nanorods grown on carbon cloth as high performance flexible lithium-ion battery anodes
- [8] Zeta potential based colorimetric immunoassay for the direct detection of diabetic marker HbA1c using gold nanoprobes†
- [9] Volumetric variation confinement: surface protective structure for high cyclic stability of lithium metal electrodes†
- [10] Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteries










